molecular formula C16H12FN3O6S B11466666 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 936075-46-6

6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11466666
CAS No.: 936075-46-6
M. Wt: 393.3 g/mol
InChI Key: PZUQKNUBXAQUGK-UHFFFAOYSA-N
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Description

6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with fluorophenyl, sulfonyl, dimethyl, and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like pyridine.

    Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous acid or base solutions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Quinoxalines: Nucleophilic substitution reactions yield various substituted quinoxalines.

    Sulfonic Acids: Hydrolysis of the sulfonyl group yields sulfonic acids.

Scientific Research Applications

6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetonitrile: Shares the fluorophenyl group but differs in the core structure.

    4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide: Contains similar functional groups but has a different core structure.

Uniqueness

6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific combination of functional groups and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

936075-46-6

Molecular Formula

C16H12FN3O6S

Molecular Weight

393.3 g/mol

IUPAC Name

6-(4-fluorophenyl)sulfonyl-1,4-dimethyl-7-nitroquinoxaline-2,3-dione

InChI

InChI=1S/C16H12FN3O6S/c1-18-11-7-13(20(23)24)14(8-12(11)19(2)16(22)15(18)21)27(25,26)10-5-3-9(17)4-6-10/h3-8H,1-2H3

InChI Key

PZUQKNUBXAQUGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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